5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Antitumor Gold complexes Cytotoxicity

ATP-competitive kinase programs require validated hinge-binding scaffolds with efficient diversification handles. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1222175-20-3) uniquely enables sequential two-directional diversification: HATU/EDC-mediated amide coupling at the 2-carboxylic acid installs the primary pharmacophore, followed by Suzuki-Miyaura cross-coupling at the 5-bromo position to introduce aryl/heteroaryl diversity. The 5-Br substituent ensures superior Pd(0) oxidative addition efficiency versus 5-Cl analogs, accelerating library synthesis. Consensus LogP of 1.71 and TPSA of 65.98 Ų predict favorable CNS drug-like properties for derived amides. Supplied as ≥95% purity solid with full analytical support; store at 2-8°C.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.044
CAS No. 1222175-20-3
Cat. No. B599209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CAS1222175-20-3
Molecular FormulaC8H5BrN2O2
Molecular Weight241.044
Structural Identifiers
SMILESC1=C2C=C(NC2=NC=C1Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13)
InChIKeyWVRNTDOWZRUIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Core Kinase Inhibitor Scaffold


5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1222175-20-3) is a brominated 7-azaindole-2-carboxylic acid, serving as a privileged heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a well-established ATP-mimetic hinge-binding scaffold for targeting diverse kinases including BTK, Cdc7, AAK1, and GSK-3β, with numerous derivatives exhibiting IC50 values in the low nanomolar range [1]. The presence of the carboxylic acid at the 2-position provides a critical handle for amide coupling, enabling rapid diversification into kinase inhibitor leads [2].

5-Bromo Substitution: Key Differentiator from Other Halogenated Analogs


Substitution at the 5-position of the pyrrolo[2,3-b]pyridine core is a critical determinant of both biological activity and synthetic utility. The bromine atom at position 5 confers distinct electronic properties (inductive electron-withdrawing effect), steric profile, and reactivity that cannot be replicated by chloro, fluoro, or unsubstituted analogs. These differences manifest in kinase selectivity profiles, antiproliferative potency in cancer cell lines, and cross-coupling efficiency during library synthesis [1]. Furthermore, the 2-carboxylic acid group provides a universal anchor for amide bond formation, but the downstream pharmacokinetic and pharmacodynamic properties of the resulting amides are exquisitely sensitive to the nature of the 5-substituent [2].

Quantitative Evidence: 5-Bromo vs Key Comparators


Antitumor Cytotoxicity of 5-Bromo-7-azaindole Gold(I) Complexes

Gold(I) triphenylphosphane complexes bearing deprotonated 7-azaindole ligands exhibit differential cytotoxic activity against cancer cell lines depending on the halogen substituent. Complexes containing 5-bromo-7-azaindole (the deprotonated form of the target compound) demonstrated IC50 values ranging from 2.8 to 3.5 μM, which is significantly more potent than complexes with alternative 7-azaindole ligands lacking the 5-bromo substitution [1]. Notably, the 5-bromo-containing complex (complex 5) showed comparable or superior potency to the 3-iodo-7-azaindole complex (complex 4) in this study, establishing that 5-bromo substitution confers antitumor activity on par with heavier halogen substitution at alternative ring positions [1].

Antitumor Gold complexes Cytotoxicity

Kinase Inhibitor Scaffold Validation: 5-Substitution Requirement

Patent disclosures explicitly claim that pyrrolo[2,3-b]pyridine derivatives 'further substituted in position 5' constitute a distinct and therapeutically valuable class of kinase inhibitors [1]. Within this class, 5-halogenated derivatives, including the 5-bromo analog, exhibit potent inhibition of multiple clinically relevant kinases including Bruton's tyrosine kinase (BTK), cell division cycle 7 (Cdc7), and checkpoint kinase 1 (CHK1). While specific IC50 values for the free carboxylic acid are not publicly reported (it is typically employed as an intermediate for amide synthesis), structure-activity relationship studies on closely related pyrrolo[2,3-b]pyridine amides demonstrate that the 5-substituent is critical for achieving sub-100 nM potency [2].

Kinase inhibition Medicinal chemistry SAR

Physicochemical Profile of 5-Bromo Analog

The 5-bromo analog exhibits a consensus LogP (cLogP) of 1.71 and a predicted aqueous solubility (LogS ESOL) of -2.95, corresponding to 0.269 mg/mL (approximately 1.12 mM) . While comparative experimental solubility data for the 5-chloro and 5-fluoro analogs are not available in the public domain, the bromine atom contributes a larger van der Waals volume and higher polarizability compared to chlorine or fluorine, which is expected to modulate both lipophilicity and metabolic stability in downstream amide derivatives .

Physicochemical properties Drug-likeness Solubility

5-Bromo Cross-Coupling Reactivity

The 5-bromo substituent on the pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold is ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The bromine atom is a superior leaving group compared to chlorine for oxidative addition, enabling milder reaction conditions and broader substrate scope [1]. In contrast, the 5-fluoro analog is essentially inert to Pd-catalyzed coupling, while the 5-chloro analog requires harsher conditions or specialized ligands. The 5-methyl analog lacks a synthetic handle for further C-C bond formation. This reactivity profile makes the 5-bromo derivative the most versatile starting material for generating diverse 5-aryl, 5-alkenyl, and 5-alkynyl substituted libraries [2].

Cross-coupling Suzuki coupling C-C bond formation

Applications of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid


Kinase Inhibitor Lead Generation via Amide Library Synthesis

The 2-carboxylic acid is directly amenable to amide coupling with diverse amines under standard HATU or EDC/HOBt conditions, enabling rapid generation of focused kinase inhibitor libraries. The 5-bromo substituent provides a validated hinge-binding motif for ATP-competitive kinase inhibition, as demonstrated by the potent BTK and Cdc7 inhibitors derived from this scaffold . Procurement of the 5-bromo analog (rather than unsubstituted or 5-chloro variants) ensures that initial library members possess the optimal electronic and steric profile for kinase engagement [1].

Two-Directional Diversification: Amide then Suzuki Coupling

This compound uniquely enables a two-directional diversification workflow: first, amide coupling at the 2-carboxylic acid to install a primary pharmacophore; second, Suzuki-Miyaura cross-coupling at the 5-position to introduce aryl or heteroaryl diversity elements. The bromine atom's high reactivity in oxidative addition ensures efficient coupling with a broad range of boronic acids and boronate esters under mild conditions . This sequential strategy is not feasible with 5-fluoro or 5-methyl analogs, and is significantly less efficient with 5-chloro analogs [1].

Metal-Based Anticancer Agents from 7-Azaindole Ligands

As demonstrated by Štarha et al., deprotonated 5-bromo-7-azaindole (the conjugate base of the target compound) serves as an effective ligand for gold(I) complexes, yielding compounds with IC50 values of 2.8–3.5 μM against ovarian carcinoma cell lines . This potency is comparable to the 3-iodo-7-azaindole analog and significantly exceeds that of unsubstituted 7-azaindole complexes. The 5-bromo substitution enhances the lipophilicity and cellular uptake of the resulting metal complexes while maintaining synthetic accessibility .

CNS-Penetrant Kinase Inhibitor Building Block

The consensus LogP of 1.71 and TPSA of 65.98 Ų for the free carboxylic acid place this scaffold within favorable CNS drug-like space (typically LogP 1-4, TPSA < 90 Ų) . Amide derivatives derived from this core are predicted to maintain favorable brain penetration potential. The 5-bromo substituent provides a balance between lipophilicity (for passive diffusion) and polarity (for solubility), making it a strategic choice for CNS kinase targets such as GSK-3β in Alzheimer's disease or LRRK2 in Parkinson's disease [1].

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